molecular formula C18H20N2OS2 B2658017 (Z)-3-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol CAS No. 905781-28-4

(Z)-3-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2658017
CAS No.: 905781-28-4
M. Wt: 344.49
InChI Key: JXWXZBHSIUBYEU-HNENSFHCSA-N
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Description

(Z)-3-(2-((2,3-Dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol is a thiazole-derived compound featuring a unique structural framework. Its core consists of a thiazole ring substituted with a (2,3-dimethylphenyl)imino group at position 2 and a thiophen-2-yl moiety at position 2. This compound’s Z-configuration stabilizes the imino-thiazole conjugation, which may enhance electronic delocalization and binding affinity in pharmacological contexts .

Properties

IUPAC Name

3-[2-(2,3-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-13-6-3-7-15(14(13)2)19-18-20(9-5-10-21)16(12-23-18)17-8-4-11-22-17/h3-4,6-8,11-12,21H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWXZBHSIUBYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with structure-activity relationships (SAR) and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, an imine linkage, and a propanol group. Its IUPAC name is significant in understanding its functional groups and potential interactions within biological systems.

Biological Activity Overview

Research indicates that derivatives of thiazole compounds exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Thiazole derivatives have shown promising results against various bacterial strains. Studies demonstrate that modifications in the thiazole structure can enhance lipophilicity and subsequently improve antimicrobial efficacy.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus5 µg/mL
(Z)-3-(...)P. aeruginosa10 µg/mL

Table 1: Antimicrobial activity of thiazole derivatives

Anti-inflammatory Activity

The compound’s structure suggests potential anti-inflammatory properties. In vitro studies have indicated that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

CompoundIC50 (μM)Target Enzyme
(Z)-3-(...)15 µMCOX-2
Compound B20 µMCOX-1

Table 2: Anti-inflammatory activity of thiazole derivatives

Anticancer Activity

Thiazole compounds have been investigated for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various mechanisms.

Case Study:
A study on the effects of thiazole derivatives on human cancer cell lines demonstrated that one derivative significantly reduced cell viability in breast cancer cells by inducing apoptosis via the mitochondrial pathway.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Interaction: It could interact with receptors that modulate cellular signaling pathways related to inflammation or cancer.
  • Cell Cycle Arrest: Some studies suggest that it can induce cell cycle arrest in cancer cells, preventing further proliferation.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the thiazole ring and the introduction of various substituents can significantly impact biological activity. For instance:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity.
  • Substituent Effects: Electron-withdrawing groups at specific positions on the phenyl ring improve potency against certain targets.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity (%) Retention Time (min)
(Z)-3-(2-((2,3-Dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol Thiazole 2,3-Dimethylphenyl, thiophen-2-yl ~361.5* N/A N/A
(Z)-2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide Thiazole m-Tolyl, phenyl 395.3 (free base) >95 N/A
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol Benzoimidazole Benzyl, 2-methoxyphenoxy 404.5 >98 0.98
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one Thiazole-Pyrazolone 4-Methylphenyl, hydroxyethyl 460.5 N/A N/A

*Estimated based on molecular formula.

Key Observations:

  • Polarity: The propan-1-ol chain offers higher hydrophilicity than ethanol or methoxyphenoxy groups, as seen in and , improving aqueous solubility .

Computational and Electronic Properties

Studies using tools like Multiwfn () could elucidate electronic differences:

  • Electrostatic Potential (ESP): The thiophen-2-yl group likely creates a more negative ESP surface than phenyl analogues, affecting ligand-receptor interactions.
  • Bond Order Analysis : The Z-configuration in the target compound may strengthen C=N bond order (vs. E-isomers), enhancing resonance stabilization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-3-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound's core structure (thiazole and imino groups) suggests synthesis via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes. For example, demonstrates the use of reflux conditions with thiourea derivatives and aromatic aldehydes to form thiazole rings, achieving yields up to 48%. Optimization involves adjusting reaction time (e.g., 2–12 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Recrystallization from methanol or ethanol improves purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), thiazole (δ 2.3–2.7 ppm for methyl groups), and propanol moiety (δ 3.5–4.2 ppm). highlights the use of DEPT and COSY spectra to resolve overlapping signals in similar thiazole derivatives .
  • FT-IR : Confirm the presence of hydroxyl (3279 cm⁻¹), C=N (1610 cm⁻¹), and thiazole C-S (1250 cm⁻¹) groups .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S percentages) with <0.3% deviation from calculated values .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for handling this compound in experimental settings?

  • Methodological Answer :

  • Melting Point : Determine via differential scanning calorimetry (DSC). Similar thiazoles exhibit melting points between 122–124°C .
  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Thiophene-containing analogs show higher solubility in DMSO due to π-π interactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR signals) be resolved during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC to correlate 1H-13C couplings and NOESY to confirm stereochemistry (e.g., Z-configuration of imino groups) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to resolve ambiguities .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and substituent orientations, as demonstrated for triazole-thiophene hybrids in .

Q. What experimental design limitations could affect reproducibility in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Degradation Risks : Organic degradation during prolonged reactions (e.g., >9 hours) may alter byproducts. Implement cooling systems (4°C) to stabilize intermediates, as noted in .
  • Reagent Purity : Use freshly distilled aldehydes to prevent side reactions (e.g., aldol condensation). reports yield improvements (from 30% to 48%) with purified reagents .

Q. How can molecular docking studies be designed to predict the biological activity of this compound (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known thiazole/thiophene interactions (e.g., cyclooxygenase-2, antimicrobial targets) .
  • Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms. Parameterize the compound’s hydroxyl and thiazole groups as hydrogen bond donors/acceptors .
  • Validation : Compare docking scores (e.g., binding energy < -7.0 kcal/mol) with experimental IC50 values from enzyme assays .

Q. What strategies are effective in analyzing regioselectivity challenges during thiazole ring formation?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS. For example, identifies 5-substituted thiazoles as kinetic products under reflux .
  • Catalytic Additives : Use p-TsOH (0.6 mmol) to enhance cyclization efficiency, reducing reaction time from 12 to 2 hours .

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